molecular formula C6H15O9P B1195476 D-Sorbitol-6-phosphate CAS No. 20479-58-7

D-Sorbitol-6-phosphate

Cat. No. B1195476
CAS RN: 20479-58-7
M. Wt: 262.15 g/mol
InChI Key: GACTWZZMVMUKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alditol 6-phosphate is an alditol phosphate.
Sorbitol-6-phosphate, also known as hexitol 1-phosphate, belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Sorbitol-6-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Sorbitol-6-phosphate has been primarily detected in blood.

Scientific Research Applications

1. Sorbitol Production in Lactobacillus Plantarum

Lactobacillus plantarum has been investigated for its ability to produce sorbitol from fructose-6-phosphate. By expressing two sorbitol-6-phosphate dehydrogenase genes, a high efficiency of glucose conversion to sorbitol was achieved, demonstrating the potential of this bacterium in sorbitol production for the food industry (Ladero et al., 2007).

2. Sorbitol Metabolism in Aerobacter Aerogenes

Research on Aerobacter aerogenes has shown that sorbitol metabolism proceeds via sorbitol → sorbitol 6-phosphate → d-fructose 6-phosphate. Mutants lacking sorbitol 6-phosphate dehydrogenase or components of the phosphotransferase system could not grow on sorbitol, highlighting the essential role of these enzymes in sorbitol metabolism (Kelker & Anderson, 1971).

3. Cross-Talk in Lactobacillus Casei

In Lactobacillus casei, sorbitol-6-phosphate dehydrogenase genes were shown to be necessary for growth on L-sorbose and D-sorbitol. This study revealed the interconnectedness of the L-sorbose and D-sorbitol metabolic pathways and their distinct regulatory mechanisms (Yebra & Pérez-Martínez, 2002).

4. Sorbitol-6-Phosphate Phosphatase in Apple Leaves

A study on apple leaves identified sorbitol-6-phosphate phosphatase, a key enzyme in sorbitol biosynthesis in sorbitol-synthesizing plants. This research provided insights into the enzyme's kinetic and regulatory properties, crucial for understanding sorbitol synthesis in plants (Zhou, Cheng, & Wayne, 2003).

5. Sorbitol as a Precursor in Alginic Acid Biosynthesis

Research on Sargassum muticum revealed that D-[U-14C]sorbitol 6-phosphate transforms into L-guluronic acid, indicating sorbitol's role as a precursor in alginic acid biosynthesis. This finding highlights the importance of sorbitol in the formation of key polysaccharides in marine plants (Quillet & Lestang-Brémond, 1985).

properties

CAS RN

20479-58-7

Product Name

D-Sorbitol-6-phosphate

Molecular Formula

C6H15O9P

Molecular Weight

262.15 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

GACTWZZMVMUKNG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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